

Application Notes: 5-DTAF Protein Labeling for Fluorescence Microscopy

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Compound of Interest

Compound Name: 5-DTAF

Cat. No.: B148997

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Introduction

5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)fluorescein (**5-DTAF**) is a fluorescent dye used for covalently labeling proteins and other biomolecules for visualization in fluorescence microscopy. As a derivative of fluorescein, it exhibits bright green fluorescence. The dichlorotriazinyl group of **5-DTAF** is amine-reactive and forms a stable covalent bond with primary amino groups, such as the N-terminus of a protein and the epsilon-amino group of lysine residues.[1] This reaction is highly pH-dependent and proceeds efficiently at an alkaline pH of 9.0 or higher.[1]

Properly labeling proteins with **5-DTAF** is critical for generating high-quality fluorescent probes for various microscopy applications, including immunofluorescence, flow cytometry, and live-cell imaging. Key considerations for a successful conjugation include using an amine-free buffer at the correct pH, optimizing the dye-to-protein molar ratio, and effectively removing unconjugated dye.[2][3] Over-labeling can lead to fluorescence quenching and loss of protein activity, while under-labeling results in a weak signal.[4][5] Therefore, characterization of the final conjugate by calculating the Degree of Labeling (DOL) is an essential quality control step.[4][6][7]

Quantitative Data Summary

The following tables provide key quantitative data for **5-DTAF** and recommended starting conditions for labeling reactions.

Table 1: Spectroscopic Properties of **5-DTAF**

Parameter	Value	Reference
Excitation Maximum (λ_{max})	~492 nm	Generic Fluorescein Value
Emission Maximum (λ_{em})	~517 nm	Generic Fluorescein Value
Molar Extinction Coefficient (ϵ) at λ_{max}	~70,000 M ⁻¹ cm ⁻¹	[8]

| Correction Factor ($CF = A_{280}/A_{\text{max}}$) | ~0.30 |[6] |

Table 2: Recommended Reaction Parameters

Parameter	Recommended Value	Notes
Protein Concentration	1-10 mg/mL	Higher concentrations improve labeling efficiency.[3]
Reaction Buffer	0.1 M Sodium Carbonate-Bicarbonate	Must be free of primary amines (e.g., Tris).[2]
Reaction pH	9.0 - 9.5	Critical for DTAF reactivity.[1]
Dye:Protein Molar Ratio	5:1 to 20:1	Must be optimized experimentally.[9]
Incubation Time	1-2 hours at Room Temperature	Longer times (e.g., overnight at 4°C) can also be used.[2]

| Optimal Degree of Labeling (DOL) | 2 - 10 for Antibodies | Varies by protein and application.[5]
[10] |

Experimental Protocols

Protocol 1: 5-DTAF Conjugation to a Protein (e.g., Antibody)

This protocol details the steps for covalently labeling a protein with **5-DTAF**.

1. Preparation of Protein a. Dialyze the protein (e.g., 1-5 mg) extensively against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) at 4°C.[8] Two to three buffer changes over 24 hours are recommended. This step removes any amine-containing substances (like Tris or ammonium sulfate) and adjusts the pH for the reaction. b. After dialysis, determine the protein concentration by measuring the absorbance at 280 nm (A_{280}).[11] For a typical IgG, the concentration (in mg/mL) can be estimated using the formula: $\text{Concentration (mg/mL)} = A_{280} / 1.4$.
2. Preparation of **5-DTAF** Stock Solution a. Allow the vial of **5-DTAF** to equilibrate to room temperature before opening to prevent moisture condensation. b. Dissolve the **5-DTAF** powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.[8] This stock solution should be prepared fresh before each labeling reaction.[8]
3. Labeling Reaction a. Calculate the required volume of the **5-DTAF** stock solution needed to achieve the desired dye:protein molar ratio (e.g., a 10:1 starting ratio). b. While gently vortexing the protein solution, add the calculated volume of the **5-DTAF** stock solution dropwise.[2] c. Protect the reaction vessel from light by wrapping it in aluminum foil. d. Incubate the reaction at room temperature for 1-2 hours with continuous gentle stirring or rocking.[9][11]
4. Purification of the Labeled Protein a. The most common method to separate the labeled protein from unconjugated **5-DTAF** is gel filtration or size-exclusion chromatography.[2][5] b. Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4).[9] c. Apply the reaction mixture to the top of the column. d. The labeled protein will elute first in the void volume, appearing as a colored band. The smaller, unconjugated dye molecules will be retained by the resin and elute later. e. Collect the fractions containing the fluorescently labeled protein.

Protocol 2: Characterization - Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[7]

1. Spectrophotometric Measurements a. After purification, measure the absorbance of the protein conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of the dye, ~492 nm (A_{\max}).^[6] b. If the absorbance reading is too high (>2.0), dilute the sample with buffer and record the dilution factor.^{[5][6]}
2. Calculation a. Calculate the protein concentration (M):
 - Protein Conc. (M) = $[A_{280} - (A_{\max} \times CF)] / \epsilon_{\text{protein}}$
 - Where:
 - CF is the correction factor for the dye's absorbance at 280 nm (~0.30 for fluorescein).^[6]
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).^[5]b. Calculate the Degree of Labeling (DOL):
 - $DOL = A_{\max} / (\epsilon_{\text{dye}} \times \text{Protein Conc. (M)})$
 - Where:
 - ϵ_{dye} is the molar extinction coefficient of **5-DTAF** at its λ_{\max} (~70,000 M⁻¹cm⁻¹).^[8]

Protocol 3: Fluorescence Microscopy of Labeled Proteins

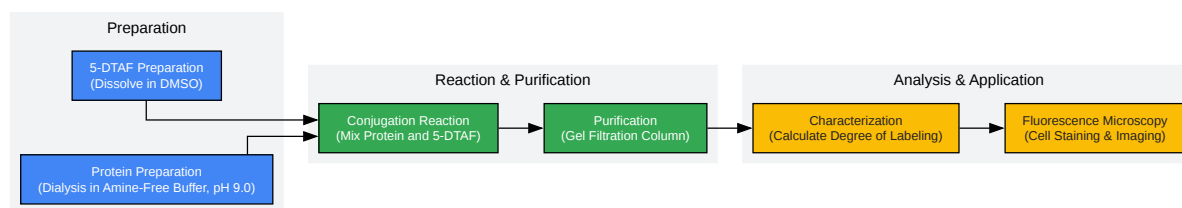
This is a general workflow for using a **5-DTAF** labeled antibody for immunofluorescence staining of cells.

1. Cell Preparation a. Grow cells on sterile coverslips to the desired confluency. b. Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes). c. To stain intracellular targets, permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS for 10 minutes).^[12]
2. Staining a. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes. b. Dilute the **5-DTAF** labeled protein to the desired working concentration in the blocking buffer. c. Incubate the cells with the diluted labeled protein for 1 hour at room temperature in a humidified chamber, protected from light.
3. Washing and Mounting a. Wash the cells three times with PBS to remove unbound labeled protein. b. (Optional) A counterstain for the nucleus (e.g., DAPI) can be applied. c. Mount the

coverslip onto a microscope slide using an anti-fade mounting medium.

4. Imaging a. Image the specimen using a fluorescence microscope equipped with a filter set appropriate for fluorescein (Excitation: ~490 nm, Emission: ~525 nm).[13]

Diagrams



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Caption: Workflow for **5-DTAF** protein labeling and microscopy.

Caption: Covalent labeling of a protein amine group with **5-DTAF**.

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